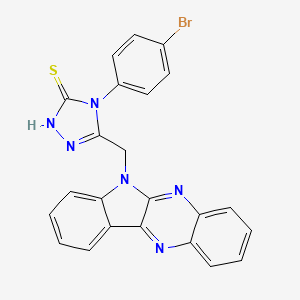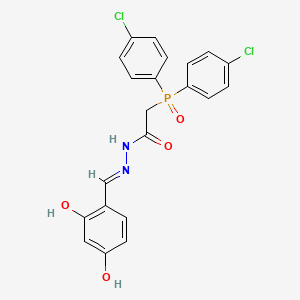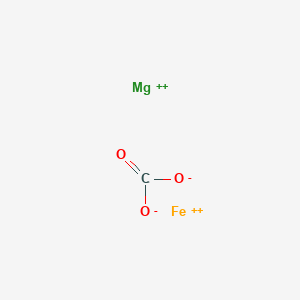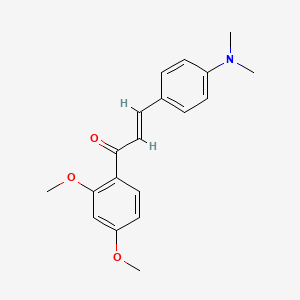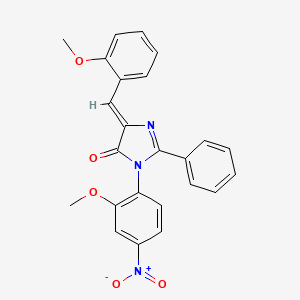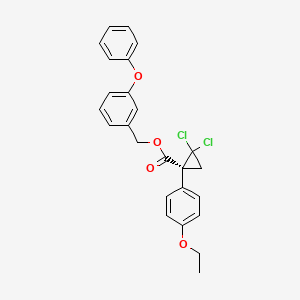
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes isotridecyl, dibutyl, and 1-oxoisooctadecyl groups attached to a stannyl (tin) center through a thio (sulfur) linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate typically involves multiple steps. The process begins with the preparation of the stannyl precursor, which is then reacted with isotridecyl and 1-oxoisooctadecyl groups under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous monitoring and adjustment of parameters to maximize yield and purity. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable.
化学反応の分析
Types of Reactions
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the stannyl center or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different organotin oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
科学的研究の応用
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate involves its interaction with molecular targets through its stannyl center and functional groups. The compound can form complexes with other molecules, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Tributyltin compounds: These compounds share the stannyl center but have different alkyl groups attached.
Organotin oxides: These compounds have oxygen atoms bonded to the tin center, leading to different chemical properties.
Isotridecyl derivatives: Compounds with isotridecyl groups but different functional groups attached to the stannyl center.
Uniqueness
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate is unique due to its specific combination of functional groups and stannyl center. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not be suitable for.
特性
CAS番号 |
84803-43-0 |
|---|---|
分子式 |
C42H84O4SSn |
分子量 |
803.9 g/mol |
IUPAC名 |
[dibutyl-[3-(11-methyldodecoxy)-3-oxopropyl]sulfanylstannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2S.2C4H9.Sn/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;/h17H,3-16H2,1-2H3,(H,19,20);15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
UPDKSZOLCJZVBD-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCC(C)C)SCCC(=O)OCCCCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


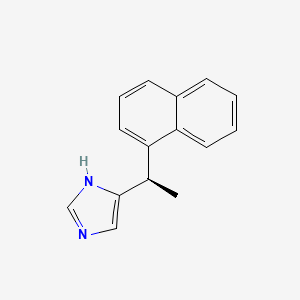
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)
